molecular formula C13H18ClF3N2O B1395051 2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride CAS No. 1219976-75-6

2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride

Cat. No.: B1395051
CAS No.: 1219976-75-6
M. Wt: 310.74 g/mol
InChI Key: WDPICIXKZFFLGW-UHFFFAOYSA-N
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Description

2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride, also known by its CAS Number: 1219976-75-6, is a chemical compound with a molecular weight of 310.75 . Its IUPAC name is 2-(2-(piperidin-2-yl)ethoxy)-5-(trifluoromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17F3N2O.ClH/c14-13(15,16)10-4-5-12(18-9-10)19-8-6-11-3-1-2-7-17-11;/h4-5,9,11,17H,1-3,6-8H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 310.75 . The linear formula is C13H18ClF3N2O . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Pharmaceutical Activity

  • Synthesis and Activity of Pyridine Derivatives : A study by Amr, Maigali, and Abdulla (2008) describes the synthesis of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, revealing their potential analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).

  • Novel Hexahydro-Pyrazolo[4,3-c]pyridines Synthesis : Koshetova et al. (2022) detailed the synthesis of 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines, utilizing a Claisen-Schmidt reaction involving 1-(2-ethoxyethyl)piperidin-4-one (Koshetova et al., 2022).

  • Antimicrobial Activity of Pyridine Derivatives : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives showing variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Structural Studies

  • Synthesis of Piperidine-Alkanoic Acid Hydrochlorides : Tsui and Wood (1979) prepared piperidine-alkanoic acid hydrochlorides through the hydrogenation of corresponding pyridine-alkanoic acid hydrochlorides, providing insights into chemical synthesis methods (Tsui & Wood, 1979).

  • Azirine Strategy for Synthesizing Aminopyrroles : Khlebnikov, Funt, Tomashenko, and Novikov (2018) used a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles, demonstrating a novel synthetic approach (Khlebnikov et al., 2018).

  • CF3-Containing Spiro[indene-2,3′-piperidine] Derivatives Synthesis : Dai et al. (2012) presented a one-pot multi-component reaction to create CF3-containing spiro[indene-2,3′-piperidine] derivatives, highlighting advanced synthetic techniques (Dai et al., 2012).

Additional Applications and Syntheses

  • Synthesis of Trifluoromethyl Pyridine Derivatives : Zhi-li (2011) synthesized 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine, contributing to the body of knowledge on trifluoromethyl pyridine derivatives (Zhi-li, 2011).

  • β-Alkoxyl Vinyl Trifluoromethyl Sulfones Synthesis : Shizheng, Chao‐Yue, Guoling, and Qianli (1998) described the preparation of β-ethoxy vinyl trifluoromethyl sulfone, a new push-pull alkene, from trifluoromethanesulfonyl chloride and vinyl ether (Shizheng et al., 1998).

  • Ring-Chain Tautomerism in Trifluoromethyl-Containing Compounds : Pakalnis, Zerov, Yakimovich, and Alekseev (2014) explored the ring-chain equilibrium in trifluoromethyl-containing compounds, contributing to the understanding of their chemical behavior (Pakalnis et al., 2014).

Safety and Hazards

This compound is labeled as an irritant . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-(2-piperidin-2-ylethoxy)-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.ClH/c14-13(15,16)10-4-5-12(18-9-10)19-8-6-11-3-1-2-7-17-11;/h4-5,9,11,17H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPICIXKZFFLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=NC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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